Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate
Overview
Description
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate typically involves multiple steps. The starting materials often include indoline-2,3-diones and thiosemicarbazide, which undergo a condensation reaction in water at elevated temperatures to form intermediates. These intermediates are then further reacted with hydrazine monohydrate to yield the desired triazinoindole derivatives . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been explored for its antiproliferative activity against cancer cells. Studies have demonstrated that derivatives of triazinoindole can selectively bind to ferrous ions and induce apoptosis in cancer cells, making them promising candidates for cancer therapy . Additionally, these compounds have been investigated for their DNA-binding properties, which could be useful in the development of new chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate involves its interaction with molecular targets such as iron ions and DNA. The compound can chelate ferrous ions, disrupting cellular iron homeostasis and leading to apoptosis in cancer cells. This process is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 . Additionally, its ability to bind to DNA can interfere with DNA replication and transcription, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar compounds to Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate include other triazinoindole derivatives and indoloquinoxalines. These compounds share a similar core structure but may differ in their substituents and overall biological activity. For example, tert-butyl-substituted triazinoindole derivatives have been reported to exhibit enhanced biological activity due to increased lipophilicity . The unique combination of the triazinoindole core with a benzoate moiety in this compound distinguishes it from other similar compounds and contributes to its specific biological properties.
Properties
IUPAC Name |
methyl 4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-23-15-6-4-3-5-14(15)16-17(23)20-19(22-21-16)26-11-12-7-9-13(10-8-12)18(24)25-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXGOAXQYBMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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